molecular formula C24H17Cl2NO4 B5280369 (4E)-2-(4-chlorophenyl)-4-[[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-oxazol-5-one

(4E)-2-(4-chlorophenyl)-4-[[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-oxazol-5-one

Cat. No.: B5280369
M. Wt: 454.3 g/mol
InChI Key: WFNTZFJDJYHULD-DEDYPNTBSA-N
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Description

(4E)-2-(4-chlorophenyl)-4-[[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-oxazol-5-one is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-chlorophenyl)-4-[[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core oxazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-chlorophenyl)-4-[[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(4E)-2-(4-chlorophenyl)-4-[[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-oxazol-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-2-(4-chlorophenyl)-4-[[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-oxazol-5-one is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2NO4/c1-29-21-7-3-5-17(22(21)30-14-15-4-2-6-19(26)12-15)13-20-24(28)31-23(27-20)16-8-10-18(25)11-9-16/h2-13H,14H2,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNTZFJDJYHULD-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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